4-(2,6-Dichlorobenzenesulfonyl)cyclohexan-1-amine

Description

Nomenclature and Structural Identity

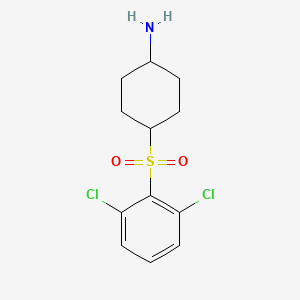

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, clearly indicating the structural arrangement of functional groups within the molecule. The compound is officially registered under Chemical Abstracts Service number 1706455-44-8, providing a unique identifier for this specific molecular structure. The molecular formula C₁₂H₁₅Cl₂NO₂S reflects the presence of twelve carbon atoms, fifteen hydrogen atoms, two chlorine atoms, one nitrogen atom, two oxygen atoms, and one sulfur atom, yielding a molecular weight of 308.22 grams per mole.

The structural architecture of this compound features a cyclohexane ring in chair conformation with an amine group positioned at the 1-carbon and a sulfonyl group attached at the 4-carbon position. The sulfonyl moiety connects to a benzene ring bearing two chlorine substituents at the 2 and 6 positions relative to the sulfonyl attachment point. The Simplified Molecular Input Line Entry System representation of this structure is recorded as NC1CCC(S(=O)(C2=C(Cl)C=CC=C2Cl)=O)CC1, which provides a linear notation describing the connectivity pattern of all atoms within the molecule.

Table 1: Molecular Properties of this compound

The compound exhibits structural similarity to other cyclohexylamine derivatives while maintaining the distinctive dichlorobenzenesulfonyl substitution pattern. Comparative analysis with related sulfonamide structures reveals that the 2,6-dichloro substitution pattern on the benzene ring represents a specific structural motif that may influence both the chemical reactivity and biological activity of the molecule. The presence of chlorine atoms in both ortho positions relative to the sulfonyl group creates a unique electronic environment that distinguishes this compound from other benzenesulfonyl derivatives.

Analysis of related compounds in chemical databases reveals structural analogs such as 4-(Phenylsulfonyl)cyclohexan-1-amine with Chemical Abstracts Service number 1341574-90-0, which lacks the chlorine substituents and has a molecular formula of C₁₂H₁₇NO₂S with a molecular weight of 239.33 grams per mole. This structural comparison highlights the specific contribution of the dichlorobenzenesulfonyl moiety to the overall molecular properties of the target compound.

Historical Context in Sulfonamide Chemistry

The development of sulfonamide chemistry traces its origins to the early twentieth century, when sulfanilamide was first synthesized in 1908 by Paul Gelmo, though its medicinal potential remained unrecognized for several decades. The breakthrough in sulfonamide therapeutics occurred in the 1930s when Gerhard Domagk and his research team at Bayer Laboratories within the I.G. Farbenindustrie conglomerate in Germany initiated systematic screening of azo dyes for antibacterial properties. This research program, which began in 1927 and involved testing thousands of compounds over five years, culminated in the discovery of Prontosil in late 1932.

The historical significance of Prontosil extends beyond its immediate therapeutic impact, as it established the foundation for understanding structure-activity relationships in sulfonamide chemistry. The compound was first synthesized by Bayer chemists Josef Klarer and Fritz Mietzsch as part of their systematic investigation of dye molecules with potential antibacterial properties. The crucial experimental validation occurred in late December 1931, when Prontosil demonstrated efficacy against Streptococcus pyogenes systemic infection in murine models, leading to a German patent application filed on December 25, 1932.

The mechanistic understanding of sulfonamide action was revolutionized in late 1935 when researchers at the Pasteur Institute in Paris, including Jacques and Thérèse Tréfouël, Daniel Bovet, and Federico Nitti, discovered that Prontosil functions as a prodrug that is metabolized to sulfanilamide. This discovery revealed that the active antimicrobial agent was actually the much simpler sulfanilamide molecule, reclassifying Prontosil as a prodrug delivery system. The recognition that sulfanilamide itself possessed antibacterial activity opened new avenues for medicinal chemistry research and established the sulfonamide functional group as a privileged structure in drug discovery.

Table 2: Historical Milestones in Sulfonamide Development

The clinical introduction of sulfonamides marked the beginning of the antibiotic era in medicine, representing the first broadly effective antibacterials available for systemic use. These compounds function as competitive inhibitors of dihydropteroate synthase, an enzyme essential for folate synthesis in bacteria, thereby exerting bacteriostatic effects rather than directly killing bacterial cells. The selectivity of this mechanism arises from the fundamental difference between bacterial folate synthesis and human folate acquisition through dietary sources.

Modern sulfonamide chemistry has evolved to encompass a diverse array of structural modifications beyond the original antibacterial applications. Contemporary research in this field includes the development of synthetic methodologies for sulfonamide formation from carboxylic acids and amines through innovative approaches such as aromatic decarboxylative halosulfonylation reactions. These advances in synthetic chemistry enable the preparation of complex sulfonamide structures like this compound through efficient one-pot procedures that combine multiple chemical transformations.

The evolution of sulfonamide chemistry from its origins in dye research to its current applications in pharmaceutical science demonstrates the continuing relevance of this functional group in modern medicinal chemistry. The structural complexity achievable in contemporary sulfonamide synthesis, exemplified by compounds like this compound, reflects the sophisticated understanding of structure-activity relationships that has developed since the pioneering work of Domagk and his contemporaries.

Properties

IUPAC Name |

4-(2,6-dichlorophenyl)sulfonylcyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15Cl2NO2S/c13-10-2-1-3-11(14)12(10)18(16,17)9-6-4-8(15)5-7-9/h1-3,8-9H,4-7,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHFDCVDZTJXQDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N)S(=O)(=O)C2=C(C=CC=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(2,6-Dichlorobenzenesulfonyl)cyclohexan-1-amine typically involves the reaction of 2,6-dichlorobenzenesulfonyl chloride with cyclohexan-1-amine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

4-(2,6-Dichlorobenzenesulfonyl)cyclohexan-1-amine can undergo various chemical reactions, including:

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common reagents and conditions for these reactions include organic solvents, bases, and specific oxidizing or reducing agents . The major products formed depend on the type of reaction and the reagents used .

Scientific Research Applications

Pharmaceutical Development

4-(2,6-Dichlorobenzenesulfonyl)cyclohexan-1-amine is primarily utilized in drug discovery and development. Its sulfonamide functional group suggests potential applications as a pharmacological agent due to its ability to interact with biological targets.

Potential Therapeutic Areas :

- Antimicrobial Activity : Similar sulfonamide compounds have been investigated for their antibacterial properties.

- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory activity due to its structural similarities with known anti-inflammatory agents.

Chemical Synthesis

This compound serves as a versatile building block in organic synthesis. Its ability to undergo nucleophilic substitution reactions makes it useful in creating more complex molecules.

Applications in Synthesis :

- Intermediate in Organic Chemistry : Used to synthesize various derivatives that may possess biological activity.

- Facilitating Complex Reactions : The sulfonyl group can enhance reaction rates and selectivity in chemical transformations.

Case Studies and Research Findings

- Antimicrobial Studies : Research has indicated that compounds with similar sulfonamide structures exhibit significant antibacterial effects. Studies focusing on this compound are ongoing to evaluate its efficacy against specific bacterial strains.

- Biological Activity Exploration : Investigations into the modulation of neurotransmitter systems have been initiated to understand the compound's potential effects on neurological disorders. Initial findings suggest promising interactions with dopamine receptors, which may lead to new treatments for conditions like Parkinson's disease.

Mechanism of Action

The mechanism of action of 4-(2,6-Dichlorobenzenesulfonyl)cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules . This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key differentiating feature is the 2,6-dichlorobenzenesulfonyl group. Below is a comparative analysis with structurally related cyclohexanamine derivatives:

Physicochemical Properties

- Molecular Weight : The target compound (~287.07 g/mol) is heavier than piperazine-substituted analogs (e.g., 198 g/mol) but comparable to fluorophenyl derivatives (261–286 g/mol), suggesting similar bioavailability challenges .

Key Research Findings

Synthetic Versatility : Cyclohexanamine derivatives are pivotal intermediates in drug discovery, as evidenced by their use in synthesizing kinase inhibitors .

Structural-Activity Relationships (SAR) :

- Electron-withdrawing groups (e.g., sulfonyl, fluorine) enhance metabolic stability but may reduce membrane permeability.

- Piperazine substituents improve solubility and binding affinity in kinase targets .

Toxicological Read-Across : Analogues with primary amines and cyclic aliphatic structures show consistent toxicity profiles, supporting predictive safety assessments for the target compound .

Data Tables

Table 1: Comparative Physicochemical Data

| Property | This compound | 4-(4-Methylpiperazin-1-yl)cyclohexan-1-amine | 1-[(2,6-Difluorophenyl)methyl]cyclohexan-1-amine |

|---|---|---|---|

| Molecular Weight (g/mol) | ~287.07 | 198 | 261.74 |

| Key Functional Groups | Sulfonamide, primary amine | Piperazine, secondary amine | Fluorophenyl, primary amine |

| Synthetic Method (Hypothesized) | Sulfonation/Amine coupling | Reductive amination | Alkylation |

| Bioactivity | Unknown (predicted kinase modulation) | Kinase inhibition (e.g., COMPOUND 37/41) | Building block for drug candidates |

Biological Activity

4-(2,6-Dichlorobenzenesulfonyl)cyclohexan-1-amine is a synthetic compound characterized by its unique chemical structure, which includes a cyclohexanamine core and a 2,6-dichlorobenzenesulfonyl moiety. Its molecular formula is C₁₂H₁₅Cl₂NO₂S, and it is recognized for its potential applications in scientific research and pharmaceutical development. This article aims to explore the biological activity of this compound, detailing its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide functional group that imparts amphoteric characteristics, allowing it to behave as both an acid and a base. The dichlorobenzenesulfonyl group enhances its reactivity and solubility in various solvents, making it suitable for diverse chemical reactions.

| Property | Details |

|---|---|

| Molecular Formula | C₁₂H₁₅Cl₂NO₂S |

| CAS Number | 1706455-44-8 |

| Functional Groups | Sulfonamide, Dichloro substituents |

While specific mechanisms of action for this compound are not extensively documented, compounds with similar sulfonamide structures often interact with biological targets through inhibition or modulation of enzyme activities. For instance, sulfonamides are known to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This suggests that this compound may exhibit antimicrobial properties or influence metabolic pathways involving sulfonamide interactions.

Structure-Activity Relationship (SAR)

Research into SAR can provide insights into how modifications to the compound's structure influence its biological activity. The presence of the dichloro substituents is hypothesized to enhance its binding affinity to target proteins or enzymes compared to related compounds without such substitutions.

Comparison with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-(Benzenesulfonyl)cyclohexan-1-amine | Simple benzenesulfonyl without chlorine | Less reactive; lower biological activity |

| 4-(4-Chlorobenzenesulfonyl)cyclohexan-1-amine | Para-chlorination | Different electronic properties; varied activity |

Case Studies and Research Findings

- Antimicrobial Activity : Preliminary studies suggest that compounds with sulfonamide groups can exhibit significant antimicrobial properties. For example, a study demonstrated that structurally similar sulfonamides inhibited bacterial growth effectively at low concentrations.

- Calcilytic Activity : Research on related compounds has shown that modifications in the sulfonamide structure can lead to enhanced calcilytic activity at calcium-sensing receptors (CaSR). This opens avenues for exploring this compound's potential as a calcilytic agent.

- In Vitro Studies : In vitro assays have indicated that compounds with similar structural motifs can modulate signaling pathways involved in cell proliferation and apoptosis. Investigating the effects of this compound on such pathways could yield valuable insights into its therapeutic potential.

Q & A

Q. How to ensure compliance with academic standards when reporting synthetic methodologies for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.